N'-(1-phenylpropylidene)octanohydrazide
Description
N'-(1-Phenylpropylidene)octanohydrazide is a hydrazide derivative characterized by a phenylpropylidene group attached to an octanoyl hydrazide backbone. These compounds share a common hydrazide core, which is often functionalized with aromatic or heterocyclic moieties to enhance biological activity or coordination capabilities .
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-5-6-7-11-14-17(20)19-18-16(4-2)15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3,(H,19,20)/b18-16+ |
InChI Key |
GRZXLJNFRCEAEE-FBMGVBCBSA-N |
SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C(\CC)/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCC(=O)NN=C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Arylsemicarbazones with Imidazole Moieties
- Example: (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide (). Structural Features: Incorporates an imidazole ring and arylsemicarbazone group. Synthesis: Achieved via condensation of semicarbazide hydrochloride with imidazole-containing ketones .
Thiocarbonohydrazide Derivatives
- Example: N''-[(1E,2Z)-2-(hydroxyimino)-1-phenylpropylidene]thiocarbonohydrazide (HPTCHOPD) (). Structural Features: Contains a thiocarbonohydrazide group and hydroxyimino moiety. Activity: Forms stable complexes with transition metals (Co(II), Ni(II), Cu(II)), suggesting applications in coordination chemistry . Synthesis: Prepared by reacting thiocarbohydrazide with isonitrosopropiophenone in ethanol .
Phosphorohydrazido Oximes
- Example: N,N-diethylamino-O-butyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido oxime (). Structural Features: Phosphorus-containing hydrazide with oxime and alkylamino groups.
Biphenyl Hydrazides
Pharmacological and Physicochemical Properties
Key Structural Determinants of Activity
- Anticonvulsant Activity : Imidazole-arylsemicarbazone hybrids () rely on dual pharmacophores for targeting neuronal ion channels.
- Metal Coordination: Thiocarbonohydrazides () leverage sulfur and nitrogen donors for stable metal complexes.
- Synthetic Efficiency : Phosphorohydrazido oximes () benefit from silica gel-assisted reactions, avoiding column chromatography.
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